molecular formula C8H7ClO B074445 3'-Chloroacetophenone CAS No. 1341-24-8

3'-Chloroacetophenone

Cat. No.: B074445
CAS No.: 1341-24-8
M. Wt: 154.59 g/mol
InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
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Description

3-Chloroacetophenone (3-CAP) is an organic compound that is widely used in scientific research. It is an important reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, and is also used as a pesticide. 3-CAP is a colorless, crystalline solid that has a strong odor and is volatile at room temperature. The molecular formula of 3-CAP is C8H7ClO, and it has a molecular weight of 154.58 g/mol. 3-CAP is an important precursor to many pharmaceuticals and is used in a variety of laboratory experiments.

Scientific Research Applications

  • Allergic Reactions and Dermatitis :

    • 3'-Chloroacetophenone, known as CN in the US and an active ingredient in Chemical Mace, can cause allergic contact dermatitis. A study reported a case of a police officer developing allergic contact sensitivity after exposure to CN (Leenutaphong & Goerz, 1989).
    • Another study focused on allergic contact dermatitis due to this compound, noting its use in tear gas and potential to cause dermatitis and other allergic reactions (Maucher, Stengel, & Schöpf, 1986).
  • Analytical and Forensic Applications :

    • This compound has been analyzed in air using solid-phase microextraction and fast gas chromatography-mass spectrometry, useful in forensic contexts and for monitoring environmental exposure (Pacenti et al., 2009).
    • A study provided spectral data and a chromatographic/mass spectrometric method to differentiate and identify this compound, aiding in forensic investigations (Ferslew, Orcutt, & Hagardorn, 1986).
  • Effects on Biological Systems :

    • Research examined the mouse exorbital lacrimal gland's response to this compound vapor, noting effects like rapid exocytosis of acinar cell granules and vacuolation of secretory and ductal epithelial cells (Berkley & Hazlett, 1987).
    • Another study investigated the impact of this compound on chick embryos cultured in vitro, exploring its role in embryonic development (Lakshmi, 1962).
  • Toxicology and Environmental Impact :

    • Toxicology and carcinogenesis studies in rats and mice exposed to this compound revealed effects like eye irritation, weight loss, and respiratory issues, but no evidence of carcinogenic activity (Melnick, 1990).
    • A method was developed to determine this compound residual in soil and vegetable substrates, highlighting environmental monitoring applications (Manna et al., 1987).
  • Chemical and Physical Properties :

    • Studies have examined the chemical and non-linear optical properties of chloroacetophenone derivatives, contributing to understanding their behavior in various reactions and potential applications in materials science (Pegu et al., 2014).

Mechanism of Action

Target of Action

3’-Chloroacetophenone, also known as CN, is primarily used in the field of law enforcement and riot control . The compound’s primary targets are the eyes, nose, and respiratory system . It acts as an irritant, causing inflammation and irritation in these areas, leading to temporary incapacitation .

Mode of Action

It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .

Biochemical Pathways

It is known that the compound’s action leads to irritation and inflammation of the eyes, nose, and respiratory system . This results in a range of symptoms, including blepharospasm, photophobia, conjunctivitis, periorbital edema, and respiratory distress .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 227-229 °c and a density of 1191 g/mL at 25 °C .

Result of Action

The primary result of 3’-Chloroacetophenone’s action is the temporary incapacitation of individuals exposed to it. This is achieved through the irritation and inflammation of the eyes, nose, and respiratory system, leading to symptoms such as blepharospasm, photophobia, conjunctivitis, periorbital edema, and respiratory distress .

Action Environment

The efficacy and stability of 3’-Chloroacetophenone can be influenced by various environmental factors. For instance, the compound’s irritant effects can be minimized by rapid evacuation from sites of exposure and appropriate supportive care . .

Safety and Hazards

3’-Chloroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Based on a review of the literature, many chalcone–heterocycle hybrids, including 3’-Chloroacetophenone, appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards . Thus, this review may prove to be beneficial for the development and design of new potent therapeutic drugs based on previously developed strategies .

Biochemical Analysis

Biochemical Properties

It has been reported that a strain of Saccharomyces cerevisiae demonstrated activity on the reduction of 3’-chloroacetophenone This suggests that 3’-Chloroacetophenone may interact with certain enzymes and proteins within this yeast species

Cellular Effects

The cellular effects of 3’-Chloroacetophenone are not well-documented. It has been suggested that Acetobacter sp. CCTCC M209061, a bacterium, can catalyze carbonyl compounds to chiral alcohols This suggests that 3’-Chloroacetophenone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is thermally stable and is the only tear agent that is distillable at ambient conditions This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is thermally stable , suggesting that it may have a degree of stability over time

Metabolic Pathways

It is known that the compound is a substituted acetophenone , suggesting that it may be involved in certain metabolic pathways

Properties

IUPAC Name

1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJBXKHMMQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059182
Record name Ethanone, 1-(3-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-02-5
Record name 1-(3-Chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-02-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-chloroacetophenone
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 36.7 mL (0.11 mole) of methylmagnesium bromide (3.0M in diethyl ether) is stirred, and a solution of 13.8 grams (0.10 mole) of 3-chlorobenzonitrile in 50 mL of dry tetrahydrofuran is added slowly dropwise. Upon completion of addition, the reaction mixture is warmed to reflux where it is stirred for about 18 hours. After this time the reaction mixture is cooled to ambient temperature, and about 40 mL of methanol is added dropwise. Upon completion of addition, the reaction mixture is stirred for two hours and then filtered. The filtrate is then stirred for about 18 hours with 35 grams of silica gel and 100 mL of water. The mixture is filtered, and the filtrate is diluted with ethyl acetate. The mixture is then washed with water, and the organic layer is dried with magnesium sulfate. The mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding methyl 3-chlorophenyl ketone.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3'-chloroacetophenone? What about its spectroscopic data?

A1: this compound has the molecular formula C8H7ClO and a molecular weight of 154.60 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, it's important to note that this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques help determine the compound's structure and purity.

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a valuable starting material in organic synthesis. For instance, it's a key component in the production of dapoxetine, a pharmaceutical compound. [] Additionally, it can undergo reactions like Claisen-Schmidt condensation to form chalcones, a class of compounds with potential biological activity. []

Q3: Can you elaborate on the catalytic properties of ruthenium(II) complexes containing an N-heterocyclic carbene with a primary amine donor in the context of this compound reduction?

A3: Research has explored the use of specific ruthenium(II) complexes as catalysts in the hydrogenation of ketones, including this compound. [] These complexes, containing an N-heterocyclic carbene with a primary amine donor, facilitate the addition of hydrogen to the ketone group, leading to the formation of the corresponding alcohol. Notably, the efficiency of this catalytic process is influenced by factors such as the choice of solvent and the reaction mechanism involved (inner-sphere vs. outer-sphere). []

Q4: How does the structure of this compound influence its reduction by yeast cells?

A4: Studies using Saccharomyces cerevisiae B5 revealed that the position of the chlorine atom on the acetophenone ring significantly impacts the reduction rate. [] Specifically, 2'-chloroacetophenone exhibited the fastest reduction, followed by 2-chloromethylacetophenone, 4'-chloroacetophenone, this compound, and lastly acetophenone. This suggests that both steric hindrance and electronic effects, influenced by the chlorine's position, play a role in the substrate's interaction with the yeast's reductase enzymes. []

Q5: What insights can be gained from studying the reduction of this compound in reverse micellar systems?

A5: Investigating the reduction of this compound in reverse micelles provides valuable information about the reaction kinetics and the impact of the microenvironment. Research has demonstrated that the reduction rate is influenced by factors like the type of surfactant used (anionic or cationic), the amount of water present in the micelles, and the specific ketone being reduced. [, ] These studies highlight the role of the micellar interface as the reaction site and underscore the importance of considering partitioning effects in such systems. [, ]

Q6: Are there any known toxicological concerns associated with this compound?

A6: While the provided abstracts don't explicitly address toxicological data, it's crucial to emphasize that handling any chemical, including this compound, requires appropriate safety measures. Consulting safety data sheets (SDS) and adhering to proper laboratory practices is paramount when working with this compound.

Q7: What are the implications of π-π stacking interactions observed in the crystal structure of this compound derivatives?

A7: The crystal structures of this compound 2,4-dinitrophenylhydrazone and 3-chloro­acetophenone 2,4,6-trinitro­phenyl­hydrazone reveal π-π stacking interactions between adjacent molecules. [, ] These interactions, arising from the overlap of aromatic rings, contribute to the molecules' packing arrangement in the solid state and can influence properties like melting point and solubility. Understanding these interactions is relevant for designing and crystallizing similar compounds.

Q8: How does the presence of substituents on the acetophenone ring impact the enantioselectivity of carbonyl reductase from Candida pseudotropicalis?

A8: Studies utilizing carbonyl reductase from Candida pseudotropicalis demonstrated that the enzyme exhibits high enantioselectivity when reducing acetophenone and its derivatives. [] Interestingly, the electronic and steric properties of substituents on the acetophenone ring influence the enzyme's activity and the resulting enantiomeric excess (e.e.) of the alcohol product. [] This highlights the enzyme's sensitivity to substrate structure and its potential for asymmetric synthesis applications.

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